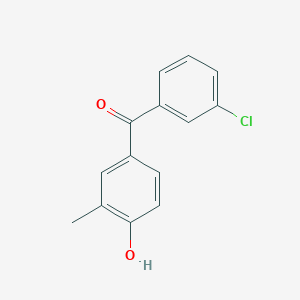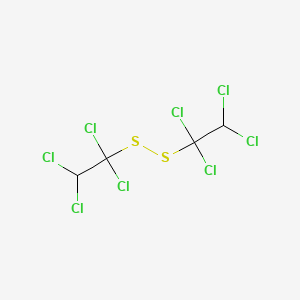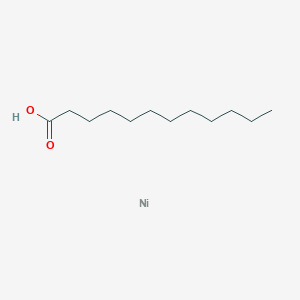![molecular formula C21H24O6 B14721315 2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid CAS No. 7150-16-5](/img/structure/B14721315.png)
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid is an organic compound with a complex structure that includes phenoxy and acetic acid functional groups. This compound is part of the phenoxyacetic acid family, which is known for its applications in various fields, including agriculture and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid typically involves multiple steps. One common method starts with the nitration of nitrobenzene, followed by reduction to form the corresponding phenylenediamine. This intermediate is then oxidized under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of phenoxyacetic acid derivatives on biological systems.
Industry: It is used in the production of herbicides and other agricultural chemicals
Mecanismo De Acción
The mechanism of action of 2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid involves its interaction with specific molecular targets. In biological systems, it may mimic natural auxins, leading to uncontrolled growth in plants. This property makes it useful as a herbicide. The compound’s interaction with cellular pathways can also be studied to understand its effects on different organisms .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-2-methylphenoxy)acetic acid (MCPA)
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid is unique due to its specific structure, which includes a carboxymethyl group and a pentoxy linker. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other phenoxyacetic acid derivatives may not be suitable for .
Propiedades
Número CAS |
7150-16-5 |
|---|---|
Fórmula molecular |
C21H24O6 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-[4-[5-[4-(carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid |
InChI |
InChI=1S/C21H24O6/c22-20(23)14-16-4-8-18(9-5-16)26-12-2-1-3-13-27-19-10-6-17(7-11-19)15-21(24)25/h4-11H,1-3,12-15H2,(H,22,23)(H,24,25) |
Clave InChI |
MTLHLUGTAHWVIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)O)OCCCCCOC2=CC=C(C=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


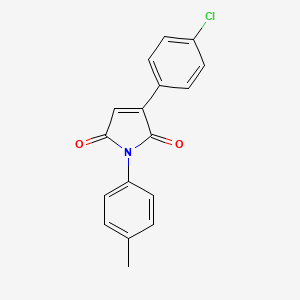


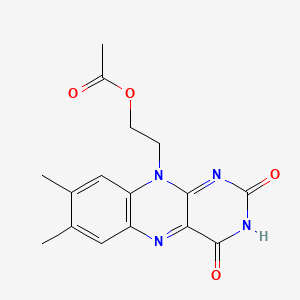

![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)

![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)
